molecular formula C18H27ClN2O B4022719 2-[4-(4-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol

2-[4-(4-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol

Cat. No. B4022719
M. Wt: 322.9 g/mol
InChI Key: NVIMHEXGZJLAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of specific halogenated benzene derivatives with hydroxyethylpiperazine under controlled conditions. For example, a related compound was prepared from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, demonstrating the importance of raw material ratios, reaction time, and temperature in achieving high yields (Wang Jin-peng, 2013).

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by specific spectroscopic techniques, including NMR and mass spectrometry. Theoretical investigations also provide insights into the geometries, vibrational frequencies, and electronic properties of these molecules, highlighting the stability and charge delocalization within their structure (R. Mekala et al., 2015).

Chemical Reactions and Properties

Piperazine compounds participate in various chemical reactions, reflecting their reactivity and functional group compatibility. Studies on related compounds show their involvement in kinetic and mechanistic reactions with amines, indicating the influence of substituents on reaction rates and pathways (E. Castro et al., 2001).

properties

IUPAC Name

2-[4-[(4-chlorophenyl)methyl]-1-cyclopentylpiperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O/c19-16-7-5-15(6-8-16)13-20-10-11-21(17-3-1-2-4-17)18(14-20)9-12-22/h5-8,17-18,22H,1-4,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIMHEXGZJLAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2CCO)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol
Reactant of Route 2
2-[4-(4-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol
Reactant of Route 3
2-[4-(4-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol
Reactant of Route 4
Reactant of Route 4
2-[4-(4-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol
Reactant of Route 5
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2-[4-(4-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol
Reactant of Route 6
Reactant of Route 6
2-[4-(4-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol

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